3'-O-(4-Methoxyoxan-4-yl)thymidine
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Overview
Description
3’-O-(4-Methoxyoxan-4-yl)thymidine is a chemical compound that belongs to the class of modified nucleosides It is derived from thymidine, a nucleoside that is a building block of DNA This compound is characterized by the presence of a methoxyoxan group attached to the 3’ position of the thymidine molecule
Preparation Methods
The synthesis of 3’-O-(4-Methoxyoxan-4-yl)thymidine typically involves the modification of thymidine through a series of chemical reactions. One common synthetic route includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the methoxyoxan group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as dimethoxytrityl (DMT), and reagents like methoxyoxan-4-yl chloride. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Chemical Reactions Analysis
3’-O-(4-Methoxyoxan-4-yl)thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyoxan group to other functional groups.
Substitution: The methoxyoxan group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3’-O-(4-Methoxyoxan-4-yl)thymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Industry: It is used in the production of diagnostic tools and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 3’-O-(4-Methoxyoxan-4-yl)thymidine involves its incorporation into DNA, where it can interfere with normal nucleic acid metabolism. The methoxyoxan group can cause steric hindrance, affecting the binding of enzymes involved in DNA replication and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
3’-O-(4-Methoxyoxan-4-yl)thymidine can be compared to other modified nucleosides such as:
5-Methyluridine: Similar in structure but lacks the methoxyoxan group.
5-Fluorouridine: Contains a fluorine atom instead of the methoxyoxan group.
Properties
CAS No. |
50621-84-6 |
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Molecular Formula |
C16H24N2O7 |
Molecular Weight |
356.37 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O7/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)24-13)25-16(22-2)3-5-23-6-4-16/h8,11-13,19H,3-7,9H2,1-2H3,(H,17,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
BHZYBLNCCHCREE-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC3(CCOCC3)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC3(CCOCC3)OC |
Origin of Product |
United States |
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